molecular formula C17H17N3O2S2 B2892369 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 878712-62-0

2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2892369
CAS No.: 878712-62-0
M. Wt: 359.46
InChI Key: ASNHJGAVDJZPLW-UHFFFAOYSA-N
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Description

2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde, under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The thieno[2,3-d]pyrimidine core is then reacted with a thiol reagent to introduce the sulfanyl group at the 2-position.

    Acylation: The final step involves the acylation of the sulfanyl group with N-(3-methylphenyl)acetamide under appropriate conditions, such as using an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the thieno[2,3-d]pyrimidine core can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), and solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer or antimicrobial agent.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide: This compound shares a similar thieno[2,3-d]pyrimidine core but differs in the substituents attached to the core.

    3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid: Another compound with a thieno[2,3-d]pyrimidine core, but with different functional groups.

Uniqueness

2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl group and N-(3-methylphenyl)acetamide moiety contribute to its potential as a versatile compound in various scientific applications.

Biological Activity

The compound 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O2S2C_{17}H_{17}N_{3}O_{2}S_{2}, with a molecular weight of approximately 359.47 g/mol. The structure features a thieno[2,3-d]pyrimidine core with a sulfanyl group and a methylphenylacetamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator of signaling pathways, impacting various biological processes.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

Compound SeriesActivityMIC (µg/mL)
N-[5-(2-furanyl)-2-methyl-4-oxo-thieno[2,3-d]pyrimidin-3-yl]-carboxamideAntibacterial10 - 50
3-substituted-5-(2-furanyl)-2-methyl-thieno[2,3-d]pyrimidin-4-oneAntimycobacterial5 - 25

These findings suggest that the presence of a thienopyrimidine ring and appropriate substituents are crucial for antimicrobial efficacy .

Cytotoxicity and Anticancer Potential

Studies have highlighted the potential anticancer properties of thienopyrimidine derivatives. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with cellular signaling pathways.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compounds exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity in Cancer Cells : A series of experiments demonstrated that derivatives similar to this compound could inhibit the growth of cancer cells by more than 70% at concentrations as low as 25 µM. The exact mechanisms were linked to the modulation of apoptosis-related proteins .

Comparative Analysis

When compared to other thienopyrimidine compounds, those containing sulfanyl groups like this compound often exhibit enhanced biological activities due to improved binding affinities to target enzymes.

CompoundStructure FeaturesBiological Activity
Compound ASulfanyl groupHigh antimicrobial activity
Compound BNo sulfanyl groupModerate activity

Properties

IUPAC Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-10-5-4-6-12(7-10)18-14(21)9-23-17-19-15-13(8-11(2)24-15)16(22)20(17)3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNHJGAVDJZPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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